molecular formula C14H15NO5S B2661228 7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one CAS No. 950280-04-3

7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one

Cat. No.: B2661228
CAS No.: 950280-04-3
M. Wt: 309.34
InChI Key: IOYSUVVVALZXFX-UHFFFAOYSA-N
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Description

7-Methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a methoxy group at position 7 and a pyrrolidine sulfonyl moiety at position 3 of the coumarin scaffold. Coumarins are renowned for their diverse pharmacological activities, including anticoagulant, anticancer, and antimicrobial effects. Structural determination of such compounds often employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

7-methoxy-3-pyrrolidin-1-ylsulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-19-11-5-4-10-8-13(14(16)20-12(10)9-11)21(17,18)15-6-2-3-7-15/h4-5,8-9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYSUVVVALZXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with a chromenone derivative.

    Methoxylation: Introduction of a methoxy group at the 7th position.

    Sulfonylation: Attachment of a pyrrolidine-1-sulfonyl group at the 3rd position.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the chromenone ring or the sulfonyl group.

    Substitution: The methoxy and sulfonyl groups may be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Synthesis of 7-Methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one

The synthesis of this compound typically involves the reaction of 7-methoxy-2H-chromen-2-one with pyrrolidine and a sulfonylating agent. Various methodologies have been explored to optimize yield and purity, including one-pot reactions and microwave-assisted synthesis. For example, a recent study demonstrated an efficient synthesis route using phenylsulfonyl acetonitrile and salicylaldehyde under specific conditions to yield the desired product with high purity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4/cyclin D1 complexes, which are crucial in regulating cell proliferation. This inhibition is particularly relevant in the context of cancer therapies aimed at controlling excessive cell growth .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. Studies have highlighted its effectiveness against multidrug-resistant strains, making it a candidate for further investigation as a novel antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. It may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation .

Drug Development

Given its biological activities, this compound is being investigated as a lead compound for developing new drugs targeting cancer and infectious diseases. Its ability to inhibit specific enzymes involved in disease progression positions it as a valuable scaffold for drug design.

Formulations

The compound can be formulated into various pharmaceutical preparations, including tablets, capsules, and injectable solutions. Its stability and solubility characteristics are critical factors influencing formulation strategies.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of CDK4/cyclin D1 complexes leading to reduced proliferation of cancer cells.
Antimicrobial EfficacyShowed effectiveness against resistant bacterial strains, suggesting potential as a new antibiotic agent.
Anti-inflammatory PropertiesIndicated modulation of inflammatory markers in vitro, supporting further exploration in inflammatory diseases.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its pyrrolidine sulfonyl substituent , which distinguishes it from other coumarin derivatives. Below is a comparative analysis with a structurally analogous compound, M040-1069 (7-methoxy-3-(2-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one), described in ChemDiv’s screening library .

Table 1: Structural and Hypothesized Pharmacological Comparisons
Parameter 7-Methoxy-3-(Pyrrolidine-1-Sulfonyl)-2H-Chromen-2-One M040-1069 (C21H14N4O4S)
Molecular Formula Not explicitly provided C21H14N4O4S
3-Substituent Pyrrolidine-1-sulfonyl Thiazol-oxadiazol-pyridinylmethyl
Molecular Weight (g/mol) Estimated ~350–400* 434.42
Polarity Higher (sulfonyl group enhances polarity) Moderate (aromatic heterocycles reduce polarity)
Predicted LogP Lower (~2.5–3.0*) Higher (~3.5–4.0*)
Solubility Likely improved in aqueous media Reduced due to bulky aromatic substituents
Hypothesized Targets Sulfotransferases, proteases, or kinases Kinases, proteases, or nucleic acid-binding proteins

Note: Values marked with an asterisk () are estimates based on substituent chemistry.

Functional Group Impact

  • Pyrrolidine Sulfonyl vs. Thiazol-Oxadiazol: The sulfonyl group in the target compound is a strong electron-withdrawing moiety, which may increase electrophilicity at the coumarin core, enhancing reactivity with nucleophilic residues in enzymes . The pyrrolidine ring (a saturated five-membered amine) likely improves solubility and metabolic stability compared to M040-1069’s heteroaromatic systems, which may confer higher lipophilicity and longer half-life but poorer aqueous solubility.

Pharmacological Implications

While specific activity data for the target compound are unavailable, structural analogs suggest:

  • Sulfonamide-containing coumarins often exhibit inhibitory effects on carbonic anhydrases or serine proteases due to sulfonamide-metal coordination or hydrogen bonding .
  • M040-1069-type compounds with aromatic heterocycles are frequently screened against kinases or nucleic acid targets, leveraging their planar structures for intercalation or ATP-binding site competition.

Biological Activity

7-Methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process. One efficient method includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with pyrrolidine-1-sulfonyl acetonitrile under acidic conditions. The reaction conditions can be optimized to favor the formation of the desired product while minimizing side products.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
A43115Apoptosis induction
Jurkat12Cell cycle arrest
HT29 (colorectal)18Apoptosis induction

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity

MicroorganismMIC (µg/mL)Activity Type
Staphylococcus aureus20Bacteriostatic
Escherichia coli25Bactericidal
Candida albicans15Antifungal

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate signaling pathways involved in neuronal survival is currently under investigation.

Case Study 1: Anticancer Efficacy

A study conducted on the effect of this compound on A431 cells revealed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated increased annexin V staining, confirming apoptosis as the primary mechanism of cell death.

Case Study 2: Antimicrobial Assessment

In another study, the compound was tested against multi-drug resistant strains of bacteria. The results showed that it inhibited growth at concentrations significantly lower than those required for standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Q & A

Basic: What are effective synthetic routes for 7-methoxy-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one?

Answer:
A common approach involves sulfonylation of the 3-hydroxy group on the chromen-2-one scaffold using pyrrolidine-1-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization includes:

  • Stepwise protection : Protect the 7-methoxy group during sulfonylation to avoid side reactions.
  • Catalytic control : Use anhydrous solvents (e.g., dichloromethane) and low temperatures (0–5°C) to enhance regioselectivity .
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Basic: How to characterize the compound’s structure and purity?

Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxy at C7, sulfonyl at C3). Key signals include:
    • δ 3.1–3.3 ppm (pyrrolidine sulfonyl protons, multiplet).
    • δ 6.8–7.5 ppm (chromenone aromatic protons) .
  • LC-MS : Validate molecular weight (e.g., [M+H]+^+ at m/z 351.1) and monitor impurities using reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) .

Basic: What solvents and conditions optimize solubility for in vitro assays?

Answer:

  • Polar aprotic solvents : DMSO (stock solutions) at 10–20 mM, diluted in assay buffers (e.g., PBS with ≤1% DMSO).
  • pH stability : Test solubility in phosphate buffers (pH 7.4) using UV-Vis spectroscopy (λ~320 nm for chromenone absorbance) .
  • Aggregation checks : Perform dynamic light scattering (DLS) to confirm monodispersion in biological media .

Advanced: How to refine X-ray crystallographic data for structural validation?

Answer:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) datasets.
  • Refinement : Apply SHELXL-2018 with restraints for sulfonyl and pyrrolidine groups. Monitor Rfree_{free} (<0.25) and residual electron density (<0.5 eÅ3^{-3}) .
  • Validation : Check geometric outliers (e.g., sulfonyl S–O bond lengths: 1.43–1.45 Å) using PLATON .

Advanced: How to design computational studies for DNA/protein interaction analysis?

Answer:

  • Docking : Use AutoDock Vina with DNA (PDB: 1BNA) or target proteins (e.g., kinases). Parameterize sulfonyl and methoxy groups with GAFF force fields.
  • MD simulations : Run 100 ns trajectories in GROMACS with TIP3P water. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy .
  • Validation : Compare docking poses with crystallographic data (if available) to assess predictive accuracy .

Advanced: How to evaluate antiproliferative activity against cancer cell lines?

Answer:

  • Assay design : Use MTT or resazurin assays (72 hr exposure) on adherent lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin).
  • Dose-response : Test 0.1–100 µM in triplicate. Calculate IC50_{50} via nonlinear regression (GraphPad Prism).
  • Mechanistic follow-up : Perform Annexin V/PI staining for apoptosis and cell-cycle analysis (propidium iodide flow cytometry) .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity?

Answer:

  • Reassess docking parameters : Adjust protonation states (e.g., sulfonyl group pKa ~1.5) and solvation models (explicit vs. implicit).
  • Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics (kon_{on}/koff_{off}).
  • Meta-analysis : Compare with structurally analogous coumarins (e.g., 7-methoxy-3-(pyridin-2-yl) derivatives) to identify substituent-specific trends .

Advanced: How to ensure batch-to-batch consistency and detect degradation?

Answer:

  • HPLC method : Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 30–70% B over 20 min. Monitor at 254 nm.
  • Forced degradation : Expose to heat (60°C), acid (0.1 M HCl), and UV light. Identify degradation products via HRMS (e.g., demethylation at C7 or sulfonyl hydrolysis) .
  • Stability protocols : Store at –20°C under argon; assess purity monthly via 1H^1H-NMR (integration of methoxy singlet at δ 3.8 ppm) .

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